molecular formula C7H5BrFNO B1519566 3-Bromo-5-fluorobenzamide CAS No. 933585-20-7

3-Bromo-5-fluorobenzamide

Cat. No. B1519566
CAS RN: 933585-20-7
M. Wt: 218.02 g/mol
InChI Key: CFWMRENFPXKUBG-UHFFFAOYSA-N
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Description

“3-Bromo-5-fluorobenzamide” is a chemical compound with the molecular formula C7H5BrFNO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-fluorobenzamide” consists of a benzene ring substituted with a bromo group at the 3rd position and a fluoro group at the 5th position. An amide group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

“3-Bromo-5-fluorobenzamide” is a solid substance . The molecular weight of “3-Bromo-5-fluorobenzamide” is 218.023 Da .

Scientific Research Applications

Chromatography

3-Bromo-5-fluorobenzamide: is utilized in chromatography, a pivotal technique in analytical chemistry. It serves as a standard or reference compound in the calibration of equipment and the validation of methods used to separate complex mixtures. Its unique molecular structure, incorporating both bromine and fluorine atoms, provides distinct retention times, aiding in the accurate identification and quantification of components within a sample .

Mass Spectrometry

In mass spectrometry, 3-Bromo-5-fluorobenzamide is employed for its mass fragmentation pattern. Researchers use it to benchmark and interpret the mass spectra of unknown compounds. The presence of halogens in its structure makes it particularly useful for studying halogenated compounds’ behavior under ionization conditions .

Chemical Synthesis

This compound is a valuable building block in organic synthesis. It’s used to introduce bromo-fluoroaromatic motifs into larger molecules, which are prevalent in pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it a versatile reagent in the synthesis of more complex derivatives .

Material Science

In material science, 3-Bromo-5-fluorobenzamide contributes to the development of novel materials. Its incorporation into polymers can enhance their properties, such as thermal stability and resistance to degradation. It also finds applications in the creation of advanced composite materials with specific electronic or optical characteristics .

Biological Studies

The compound is used in biological studies to probe protein interactions. By attaching it to biomolecules or substrates, scientists can investigate the binding affinities and structural conformations of proteins, which is crucial for understanding biological processes and designing new drugs .

Environmental Science

3-Bromo-5-fluorobenzamide: can act as a tracer or marker in environmental science. Its distinct chemical signature allows for the tracking of pollutant dispersion in ecosystems. It helps in studying the environmental fate of brominated and fluorinated compounds, which are often persistent organic pollutants .

Safety and Hazards

While specific safety and hazard information for “3-Bromo-5-fluorobenzamide” was not found, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

properties

IUPAC Name

3-bromo-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWMRENFPXKUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655783
Record name 3-Bromo-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorobenzamide

CAS RN

933585-20-7
Record name 3-Bromo-5-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933585-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 3-bromo-5-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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